

Application Notes and Protocols: EM-800 (Acolbifene) in Hormone-Dependent Cancer Models

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Compound of Interest

Compound Name: EM 1404

Cat. No.: B10758230

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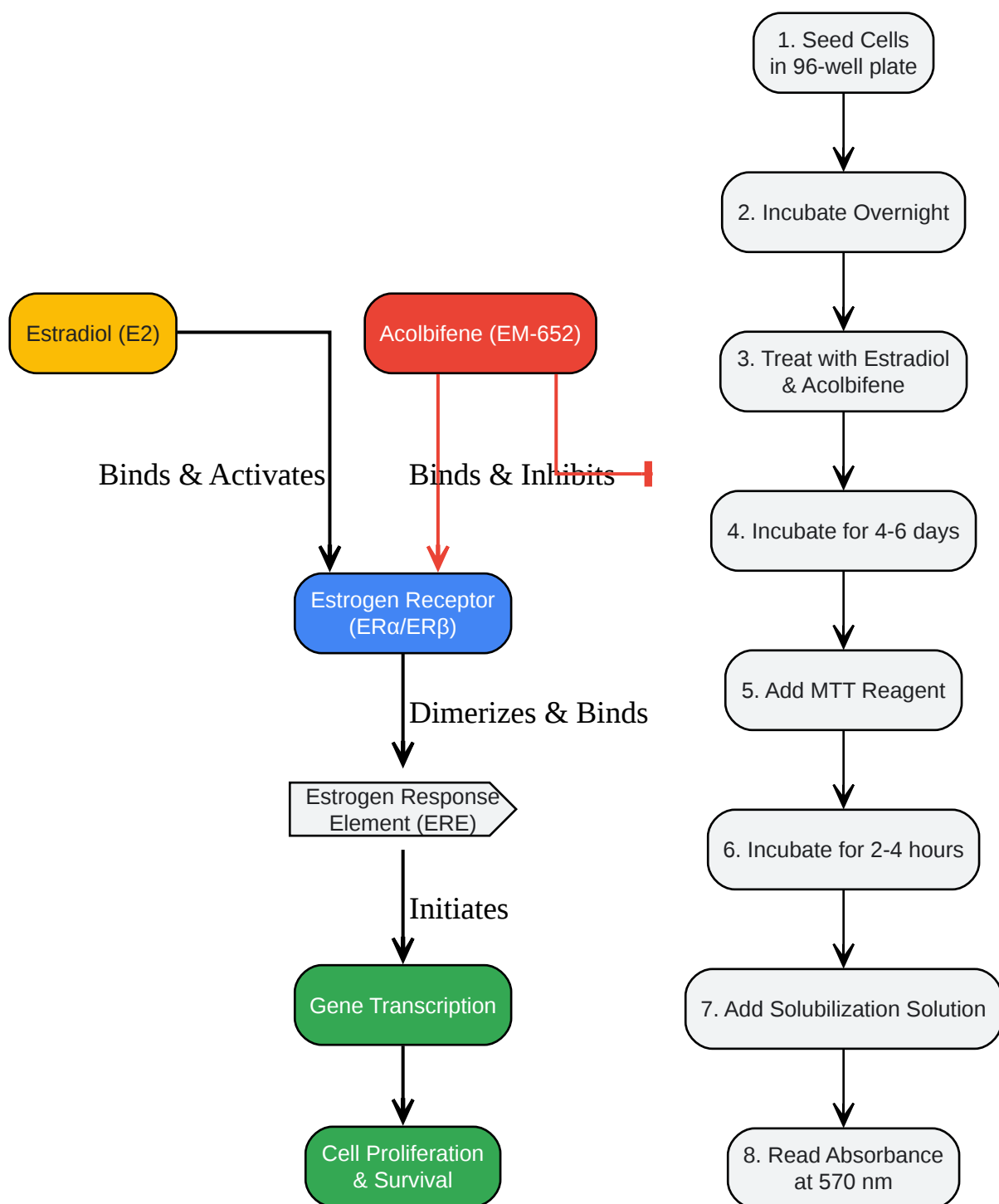
Introduction

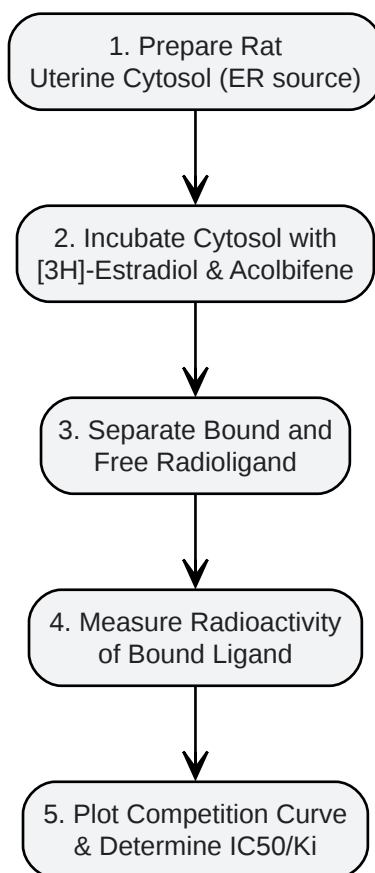
EM-800 is the orally active prodrug of acolbifene (EM-652), a potent nonsteroidal selective estrogen receptor modulator (SERM).[1] Acolbifene exhibits high binding affinity for both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β).[2][3] In hormone-dependent cancer models, particularly breast and endometrial cancer, acolbifene acts as a pure antagonist, devoid of the partial agonist effects sometimes seen with other SERMs like tamoxifen.[1][4] This characteristic makes it a compound of significant interest for the treatment and prevention of hormone-receptor-positive cancers.[5] These application notes provide a summary of the preclinical data on EM-800 and acolbifene, along with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Acolbifene competitively binds to estrogen receptors, effectively blocking the binding of estradiol and subsequent downstream signaling pathways that promote tumor cell proliferation.[3] Unlike some SERMs, acolbifene has been shown to inhibit both the AF-1 (ligand-independent) and AF-2 (ligand-dependent) activation functions of both ER α and ER β . [2] This dual inhibition may contribute to its pure antiestrogenic effect in mammary and endometrial tissues and potentially reduce the likelihood of developing therapeutic resistance.[6][7]

Estrogen Receptor Signaling Pathway Inhibition by Acolbifene





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